6-Bromo-2-iodo-5-methoxy-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine
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Overview
Description
6-Bromo-2-iodo-5-methoxy-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine is a complex organic compound that belongs to the class of heterocyclic compounds. It features a unique structure with a phenylsulphonyl group, bromine, iodine, and methoxy substituents on an azaindole core. This compound is of significant interest in the fields of medicinal chemistry and organic synthesis due to its potential biological activities and versatile reactivity.
Preparation Methods
The synthesis of 6-Bromo-2-iodo-5-methoxy-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine typically involves multi-step organic reactions. One common synthetic route includes:
Starting Material Preparation: The synthesis begins with the preparation of the azaindole core, which can be derived from commercially available starting materials.
Functional Group Introduction: The phenylsulphonyl group is introduced via sulfonylation reactions, often using reagents like phenylsulfonyl chloride in the presence of a base.
Halogenation: Bromine and iodine atoms are introduced through halogenation reactions. Bromination can be achieved using bromine or N-bromosuccinimide (NBS), while iodination can be performed using iodine or N-iodosuccinimide (NIS).
Methoxylation: The methoxy group is typically introduced via methylation reactions using reagents like dimethyl sulfate or methyl iodide.
Industrial production methods may involve optimization of these steps to improve yield and scalability, often using continuous flow reactors and automated synthesis platforms.
Chemical Reactions Analysis
6-Bromo-2-iodo-5-methoxy-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the halogen atoms (bromine and iodine) are replaced by nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The phenylsulphonyl group can undergo oxidation to form sulfone derivatives, while reduction can lead to the formation of sulfides.
Coupling Reactions: The compound can be used in cross-coupling reactions, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds with various aryl or alkyl groups.
Common reagents used in these reactions include palladium catalysts, bases like potassium carbonate, and solvents such as dimethylformamide (DMF) or tetrahydrofuran (THF). Major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
6-Bromo-2-iodo-5-methoxy-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine has several scientific research applications:
Medicinal Chemistry: The compound is investigated for its potential as a pharmacophore in drug design, particularly for targeting specific enzymes or receptors in diseases like cancer and inflammation.
Organic Synthesis: It serves as a versatile intermediate in the synthesis of more complex molecules, enabling the construction of diverse chemical libraries for screening biological activities.
Material Science: The compound’s unique electronic properties make it a candidate for use in organic electronics and photonics.
Mechanism of Action
The mechanism of action of 6-Bromo-2-iodo-5-methoxy-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine involves its interaction with specific molecular targets, such as enzymes or receptors. The phenylsulphonyl group can form strong interactions with active sites, while the halogen atoms may participate in halogen bonding, enhancing binding affinity. The methoxy group can modulate the compound’s lipophilicity and membrane permeability, influencing its biological activity.
Comparison with Similar Compounds
6-Bromo-2-iodo-5-methoxy-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine can be compared with similar compounds such as:
1-(Phenylsulphonyl)-6-chloro-2-iodo-5-methoxy-7-azaindole: Similar structure but with chlorine instead of bromine, which may affect its reactivity and biological activity.
1-(Phenylsulphonyl)-6-bromo-2-fluoro-5-methoxy-7-azaindole: Fluorine substitution can significantly alter the compound’s electronic properties and interactions with biological targets.
1-(Phenylsulphonyl)-6-bromo-2-iodo-5-hydroxy-7-azaindole: Hydroxy group instead of methoxy, which can influence hydrogen bonding and solubility.
The uniqueness of this compound lies in its specific combination of substituents, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
1-(benzenesulfonyl)-6-bromo-2-iodo-5-methoxypyrrolo[2,3-b]pyridine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10BrIN2O3S/c1-21-11-7-9-8-12(16)18(14(9)17-13(11)15)22(19,20)10-5-3-2-4-6-10/h2-8H,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XWIKOHHHPWAOQN-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(N=C2C(=C1)C=C(N2S(=O)(=O)C3=CC=CC=C3)I)Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10BrIN2O3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
493.12 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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